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Compound of Interest

Compound Name:
2-phenyl-N-(1-

phenylethyl)acetamide

CAS No.: 17537-42-7

Cat. No.: B15483575

Get Quote

Executive Summary
In the landscape of asymmetric synthesis and pharmaceutical development, chiral amides

serve as indispensable building blocks, resolving agents, and chiral auxiliaries. N-(alpha-

methylbenzyl)phenylacetamide is a highly versatile secondary carboxamide derived from the

formal condensation of phenylacetic acid and 1-phenylethylamine. Due to the fragmented

nature of chemical nomenclature, this compound is frequently referenced under multiple

synonyms across literature and vendor catalogs.

This whitepaper deconstructs the nomenclature of this compound, details its physicochemical

properties, and provides a field-proven, self-validating methodology for its synthesis. By

understanding the causality behind each experimental parameter, researchers can achieve

high-yield, enantiomerically pure amidation workflows.

Chemical Identity and Nomenclature Deconstruction
The confusion surrounding N-(alpha-methylbenzyl)phenylacetamide stems from the dual

naming conventions applied to its two constituent moieties:
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The Amine Moiety: Can be named as 1-phenylethylamine, alpha-methylbenzylamine, or

alpha-phenethylamine.

The Acyl Moiety: Can be named as phenylacetamide or benzeneacetamide.

Depending on the database (e.g., CAS Index vs. IUPAC), the resulting compound name shifts

dramatically. Table 1 and Table 2 summarize the definitive identifiers and quantitative data for

this compound[1].

Table 1: Nomenclature and Synonyms
Nomenclature Standard Accepted Name / Synonym Context of Use

CAS Index Name
Benzeneacetamide, N-(1-

phenylethyl)-

Official registry name used in

major chemical databases[1].

Standard IUPAC
2-phenyl-N-(1-

phenylethyl)acetamide

Preferred for modern peer-

reviewed publications[2].

Traditional/Common
N-(alpha-

methylbenzyl)phenylacetamide

Frequently used in legacy

literature and chiral resolution

studies.

Alternative IUPAC

N-(1-

phenylethyl)benzeneacetamid

e

Common in vendor catalogs

(e.g., Sigma-Aldrich, SCBT).

Table 2: Physicochemical Properties
Property Quantitative Value

CAS Registry Number 17537-42-7

Molecular Formula C₁₆H₁₇NO

Molecular Weight 239.32 g/mol

InChIKey YPFYOAJCSYWUGO-UHFFFAOYSA-N

Structural Class Secondary Carboxamide
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Mechanistic Pathway and Workflow
The most robust method for synthesizing N-(alpha-methylbenzyl)phenylacetamide is via

nucleophilic acyl substitution. In this pathway, the chiral amine acts as the nucleophile,

attacking the electrophilic carbonyl carbon of an acyl donor (typically phenylacetyl chloride).

To ensure the scientific integrity of this process, we must understand the causality of the

reagents:

Acyl Chloride vs. Carboxylic Acid: While direct coupling of phenylacetic acid and 1-

phenylethylamine is possible using coupling reagents (e.g., EDC/HOBt), using phenylacetyl

chloride is highly exothermic and rapid, driving the reaction to completion without expensive

additives.

Triethylamine (TEA): The reaction generates hydrochloric acid (HCl) as a byproduct. If left

un-scavenged, HCl will protonate the nucleophilic 1-phenylethylamine, forming an unreactive

ammonium salt and halting the reaction at 50% conversion. TEA acts as a sacrificial, non-

nucleophilic base.

Phenylacetyl Chloride
(Electrophilic Acyl Donor)

Tetrahedral Intermediate
(Transient Species)

 Anhydrous DCM, 0°C

1-Phenylethylamine
(Chiral Nucleophile)

 Anhydrous DCM, 0°C

Triethylamine (TEA)
(Acid Scavenger)

 Anhydrous DCM, 0°C

N-(1-phenylethyl)-2-phenylacetamide
(Target Amide)

 Cl⁻ Elimination

TEA·HCl Salt
(Aqueous Waste)

 Proton Transfer
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Nucleophilic acyl substitution workflow for N-(1-phenylethyl)-2-phenylacetamide.
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Experimental Methodology: Self-Validating
Amidation Protocol
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating

system. The following step-by-step methodology incorporates built-in quality control checks to

ensure high yield and purity.

Step 1: Anhydrous Preparation
Action: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a

nitrogen balloon, dissolve 10.0 mmol (1.0 eq) of enantiopure (R)- or (S)-1-phenylethylamine

in 50 mL of anhydrous dichloromethane (DCM).

Causality: DCM is chosen as an aprotic solvent because it readily solubilizes both the

starting materials and the resulting amide, while lacking acidic protons that could interfere

with the acyl chloride. The nitrogen atmosphere prevents the hydrolysis of phenylacetyl

chloride by atmospheric moisture.

Step 2: Base Addition and Thermal Control
Action: Add 12.0 mmol (1.2 eq) of anhydrous triethylamine (TEA) to the stirring solution. Cool

the flask to 0°C using an ice-water bath.

Causality: The slight excess of TEA ensures complete scavenging of the generated HCl[3].

Cooling to 0°C is critical; the amidation reaction is highly exothermic. Thermal control

prevents the formation of unwanted ketene byproducts and minimizes racemization of the

chiral amine center.

Step 3: Acylation
Action: Dissolve 10.5 mmol (1.05 eq) of phenylacetyl chloride in 10 mL of anhydrous DCM.

Add this solution dropwise to the reaction flask over 15 minutes via an addition funnel.

Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for

2 hours.
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Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3

Hexanes:Ethyl Acetate eluent. The disappearance of the primary amine spot (visualized with

ninhydrin stain) confirms the reaction has reached completion.

Step 4: Selective Workup
Action: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Transfer to a

separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

Action: Wash the combined organic layers sequentially with:

1M HCl (20 mL):Causality: Protonates and removes any unreacted 1-phenylethylamine

and TEA into the aqueous phase.

Saturated NaHCO₃ (20 mL):Causality: Deprotonates and removes any phenylacetic acid

formed via the hydrolysis of unreacted acyl chloride.

Brine (20 mL):Causality: Pre-dries the organic layer by drawing out dissolved water.

Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to

yield the crude product.

Step 5: Purification and Analytical Characterization
Action: Recrystallize the crude solid from a mixture of hot ethanol and water to yield pure N-

(1-phenylethyl)-2-phenylacetamide as white crystals.

Validation: Confirm the structure via Mass Spectrometry (MS). The expected molecular ion

peak [M+H]⁺ should be observed at m/z 240.1[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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